molecular formula C18H19N5O2 B2587313 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2097864-51-0

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2587313
CAS No.: 2097864-51-0
M. Wt: 337.383
InChI Key: ICWSQMNVHWBAOJ-UHFFFAOYSA-N
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically significant moieties: a 6-methoxy-1H-indole and a 4-cyclopropyl-1,2,3-triazole linked via an azetidinone core. The indole scaffold is one of the most essential heterocycles in medicinal chemistry, ubiquitous in natural products and marketed drugs, and is known for its wide spectrum of therapeutic applications . Specifically, indole-2-carboxamide derivatives have been identified as a valuable scaffold for probing allosteric sites, such as those in GPCRs, and have been used as a starting point for the development of negative allosteric modulators . The 1,2,3-triazole ring, often formed via click chemistry, is a privileged structure in its own right, contributing to desired physicochemical properties and serving as a robust linker. The inclusion of a cyclopropyl group can fine-tune metabolic stability and lipophilicity. This unique combination of features makes the compound a promising candidate for researchers investigating novel bioactive molecules, particularly in the areas of central nervous system (CNS) disorders, oncology, and infectious diseases, where such hybrid structures have shown considerable promise. The product is supplied for non-human research applications. It is strictly for in vitro studies and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-14-5-4-12-6-16(19-15(12)7-14)18(24)22-8-13(9-22)23-10-17(20-21-23)11-2-3-11/h4-7,10-11,13,19H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWSQMNVHWBAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4C=C(N=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure combining a triazole ring and an indole moiety, which are known for their diverse biological activities. The molecular formula is C17H19N5OC_{17}H_{19}N_{5}O with a molecular weight of 313.36 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that derivatives containing triazole and indole structures exhibit significant anticancer properties. For instance, compounds similar to the one have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

Case Study:
A study involving structurally related triazole derivatives demonstrated that they could induce apoptosis in cancer cells by disrupting the cell cycle at the G2/M phase. This was attributed to the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis .

Antimicrobial Activity

The presence of the triazole ring is often associated with antimicrobial properties. Compounds with similar scaffolds have shown effectiveness against a range of bacterial strains.

Case Study:
In vitro testing revealed that triazole-containing compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve interference with bacterial cell wall synthesis .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : By triggering apoptotic pathways, it can effectively reduce tumor growth.
  • Disruption of Microbial Metabolism : Its antimicrobial effects may stem from disrupting metabolic processes essential for bacterial survival.

Table 1: Summary of Biological Activities

Activity TypeModel SystemEffectReference
AnticancerVarious Cancer Cell LinesInduces apoptosis
AntimicrobialE. coli, S. aureusInhibits growth
Enzyme InhibitionCDK EnzymesPrevents phosphorylation

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

Absorption and Distribution

The compound's lipophilicity suggests good absorption characteristics; however, specific studies on its bioavailability are required.

Metabolism

Preliminary data indicate that metabolic pathways involving cytochrome P450 enzymes may play a role in its biotransformation.

Excretion

Further research is needed to elucidate the excretion pathways and half-life of the compound in vivo.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multi-step reactions that include the formation of the triazole ring and the azetidine moiety. The process often utilizes click chemistry techniques for efficient coupling reactions:

General Synthetic Route:

  • Formation of Triazole: A cyclopropyl-substituted azide is reacted with an alkyne to form the triazole ring via a copper-catalyzed azide–alkyne cycloaddition.
  • Azetidine Formation: The triazole intermediate is then reacted with suitable amines to form the azetidine structure.
  • Final Coupling: The indole derivative is coupled with the azetidine using appropriate coupling agents to yield the final product.

Antimicrobial Activity

Research has indicated that compounds containing triazole and indole moieties exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:

Bacterial Strain Activity (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines:

Cancer Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.0
MCF7 (Breast Cancer)7.5
A549 (Lung Cancer)6.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Study on Antibacterial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their antibacterial efficacy using agar diffusion methods. The results demonstrated that modifications to the cyclopropyl group significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives achieving MIC values as low as 4 µg/mL .

Evaluation of Anticancer Activity

Another study focused on assessing the anticancer effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and subsequent cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Triazole-Cyclopropyl Motifs

Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate ():

  • Key Differences: Replaces the azetidine-indole methanone group with a pyridine-ester moiety.
  • Biological Relevance : Pyridine-triazole derivatives are intermediates in synthesizing ligands for coordination chemistry or antimicrobial agents. The ester group may enhance solubility but reduce membrane permeability compared to the azetidine-indole system .
Feature Target Compound Pyridine-Triazole Ester
Core Heterocycle Azetidine + Indole Pyridine
Triazole Substituent Cyclopropyl Cyclopropyl
Functional Group Methanone Ethyl Ester
Potential Bioactivity Hypothesized anticancer Antimicrobial/Coordination chemistry
Antitumor Triazole Derivatives

Compounds from , such as 1,3,4-thiadiazole (9b) and thiazole (12a) derivatives , exhibit potent antitumor activity:

  • 9b: IC₅₀ = 2.94 µM (HepG2 hepatocellular carcinoma).
  • 12a : IC₅₀ = 1.19 µM (HepG2) and 3.4 µM (MCF-7 breast cancer).

Comparison with Target Compound :

  • The target’s 6-methoxyindole may enhance DNA intercalation or topoisomerase inhibition, similar to indole-based chemotherapeutics. However, the azetidine-triazole group introduces steric and electronic differences that could modulate binding affinity compared to thiadiazole/thiazole systems .
Compound Type IC₅₀ (HepG2) Key Structural Features
Thiadiazole (9b) 2.94 µM Thiadiazole + phenyl substituents
Thiazole (12a) 1.19 µM Thiazole + diazenyl group
Target Compound Not tested Azetidine + 6-methoxyindole + triazole
Indole-Containing Analogues

The compound [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone () shares an indole scaffold but differs in substitution:

  • Indole-3-yl vs. Indole-2-yl : Positional isomerism affects electronic distribution; 2-substituted indoles may exhibit stronger π-π stacking with aromatic residues in enzyme active sites.
  • Dihydropyrazole vs. Azetidine : The saturated pyrazole ring in may confer greater flexibility but lower metabolic stability compared to the rigid azetidine .

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